![molecular formula C9H11N3 B2984003 2-(4,5-dihydro-1H-imidazol-2-yl)aniline CAS No. 28637-61-8](/img/structure/B2984003.png)
2-(4,5-dihydro-1H-imidazol-2-yl)aniline
Overview
Description
2-(4,5-dihydro-1H-imidazol-2-yl)aniline is a chemical compound with the molecular formula C9H11N3. It is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules used in a variety of everyday applications .
Synthesis Analysis
The synthesis of imidazole derivatives has been a subject of interest in recent years due to their wide range of applications. Various methods have been developed for the regiocontrolled synthesis of substituted imidazoles. These methods often involve the formation of bonds during the creation of the imidazole ring . For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
In the molecule of the title compound, the six- and five-membered rings are slightly twisted away from each other, forming a dihedral angle. In the crystal structure, neighboring molecules are linked together by intermolecular N-H⋯N hydrogen bonds into extended one-dimensional chains .Chemical Reactions Analysis
Imidazole derivatives are known to participate in a variety of chemical reactions. For instance, they can act as reactants for oxidative aromatization reactions of imidazolines .Scientific Research Applications
Antitumor Agent Development
Compounds similar to 2-(4,5-dihydro-1H-imidazol-2-yl)aniline have shown promise in antitumor applications. For example, a copper(II) complex with a related structure demonstrated selective cytotoxicity towards the HeLa cell line, suggesting potential as an antitumor agent without toxic effects on non-cancerous cells .
Synthesis of Adrenoceptor Agonists
These compounds can be used as reactants for synthesizing α1-adrenoceptor agonists, which are important in treating conditions like hypotension and nasal congestion .
Oxidative Aromatization Reactions
They serve as reactants in oxidative aromatization reactions of imidazolines, which are valuable in organic synthesis and pharmaceuticals .
Intramolecular Interactions Studies
The compound is used for studying intramolecular nitrogen-phosphorous interactions of phosphate esters, which is significant in understanding biochemical processes and designing drugs .
Antimicrobial Potential
Imidazole-containing compounds have been synthesized and evaluated for antimicrobial potential against various bacteria, indicating their use in developing new antimicrobial agents .
Synthesis of Functional Molecules
Imidazoles are key components in functional molecules used in everyday applications, from pharmaceuticals to materials science. Advances in their synthesis are crucial for developing new products and technologies .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4H,5-6,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYKYFNPSYFWPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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